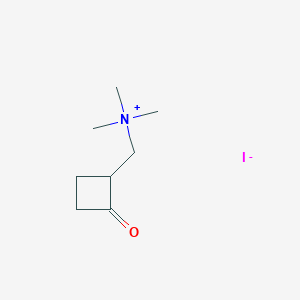![molecular formula C29H39Br2NO7 B14277977 1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one CAS No. 134665-82-0](/img/structure/B14277977.png)
1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one is a complex organic compound characterized by its unique structure, which includes multiple bromopropoxy and dimethoxyphenyl groups attached to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one typically involves multiple steps. One common approach is the reaction of 4-(3-bromopropoxy)-3,5-dimethoxybenzene with piperidine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms in the bromopropoxy groups can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives, while oxidation and reduction reactions can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(3-bromopropyl)benzene
- 1-(3-bromopropoxy)-4-fluorobenzene
- 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-
Uniqueness
1-{4,4-Bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl}ethan-1-one is unique due to its specific combination of bromopropoxy and dimethoxyphenyl groups attached to a piperidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
134665-82-0 |
|---|---|
Molecular Formula |
C29H39Br2NO7 |
Molecular Weight |
673.4 g/mol |
IUPAC Name |
1-[4,4-bis[4-(3-bromopropoxy)-3,5-dimethoxyphenyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C29H39Br2NO7/c1-20(33)32-12-8-29(9-13-32,21-16-23(34-2)27(24(17-21)35-3)38-14-6-10-30)22-18-25(36-4)28(26(19-22)37-5)39-15-7-11-31/h16-19H,6-15H2,1-5H3 |
InChI Key |
ORKPZXRIMWOLKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC(CC1)(C2=CC(=C(C(=C2)OC)OCCCBr)OC)C3=CC(=C(C(=C3)OC)OCCCBr)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


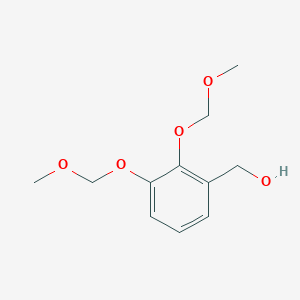

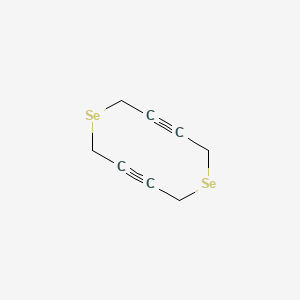
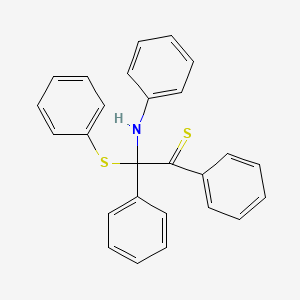
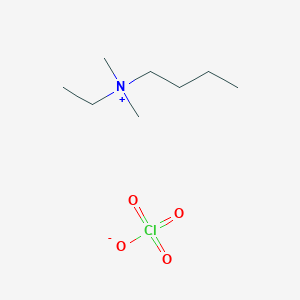
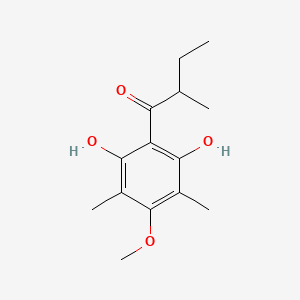
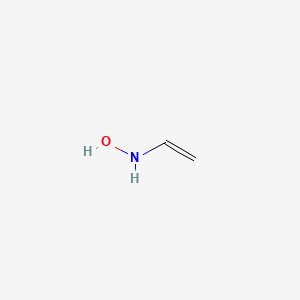

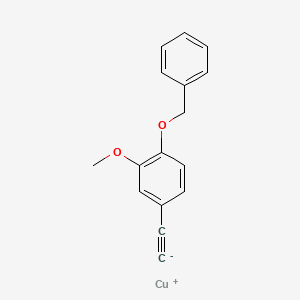

![5,6-Dihydro-2H-[1,3]dithiolo[4,5-b][1,4]dioxin-2-one](/img/structure/B14277936.png)
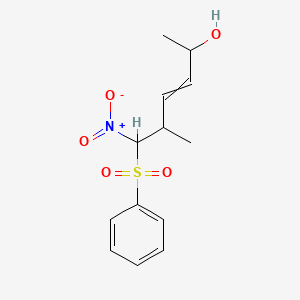
![1-Oxaspiro[4.5]decan-7-one, 4-methyl-](/img/structure/B14277947.png)
